4-(Chloromethyl)-1-ethoxyhexane
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Overview
Description
4-(Chloromethyl)-1-ethoxyhexane is an organic compound characterized by a chloromethyl group attached to a hexane chain with an ethoxy substituent
Preparation Methods
The synthesis of 4-(Chloromethyl)-1-ethoxyhexane typically involves the chloromethylation of 1-ethoxyhexane. This can be achieved through the reaction of 1-ethoxyhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve maintaining a temperature range of 60-75°C to ensure optimal yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with continuous monitoring and optimization of reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
4-(Chloromethyl)-1-ethoxyhexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, typically using reducing agents like lithium aluminum hydride.
Common reagents for these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
Scientific Research Applications
4-(Chloromethyl)-1-ethoxyhexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the preparation of polymers and resins, contributing to the development of new materials with specific properties.
Biological Studies: It is employed in the modification of biomolecules for studying biological processes and interactions
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-ethoxyhexane primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive towards nucleophiles, making the compound a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used .
Comparison with Similar Compounds
Similar compounds to 4-(Chloromethyl)-1-ethoxyhexane include:
4-(Bromomethyl)-1-ethoxyhexane: Similar in structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
4-(Chloromethyl)-1-methoxyhexane: Differing by the presence of a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
4-(Chloromethyl)-1-ethoxybutane: A shorter chain analog, which may have different physical properties and reactivity
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C9H19ClO |
---|---|
Molecular Weight |
178.70 g/mol |
IUPAC Name |
4-(chloromethyl)-1-ethoxyhexane |
InChI |
InChI=1S/C9H19ClO/c1-3-9(8-10)6-5-7-11-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
DPFDEZMPVBQSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCOCC)CCl |
Origin of Product |
United States |
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